![molecular formula C12H18IN3O2 B12934637 tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes an iodine atom, a tert-butyl ester group, and a pyrazolo[1,5-a]pyrazine core. These structural features make it an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
The synthesis of tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through a condensation reaction between appropriate hydrazine and diketone precursors.
Introduction of the iodine atom: This step often involves an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial production methods for such compounds may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Chemical Reactions Analysis
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions. For example, the pyrazine ring can be reduced using hydrogenation catalysts.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield .
Scientific Research Applications
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of kinase inhibitors and other enzyme modulators.
Biological studies: It can be used as a probe to study biological pathways involving pyrazine derivatives.
Material science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Researchers utilize this compound to explore new therapeutic agents and to understand the underlying mechanisms of various biological processes .
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The iodine atom and pyrazine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can be compared with other pyrazine derivatives, such as:
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[4,3-a]pyrazine-5(4H)-carboxylate: Similar structure but different ring fusion pattern.
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[3,4-b]pyrazine-5(4H)-carboxylate: Another isomer with distinct chemical properties.
These compounds share some reactivity patterns but differ in their biological activities and applications, highlighting the importance of structural variations in determining their unique properties .
Properties
Molecular Formula |
C12H18IN3O2 |
|---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl (6R)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H18IN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
UHHYMIGUBPLUDV-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


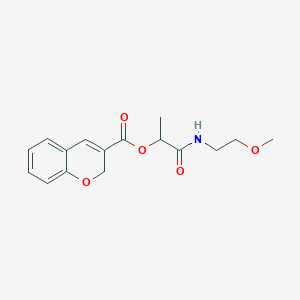
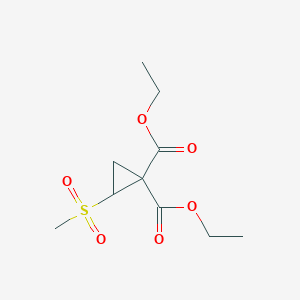
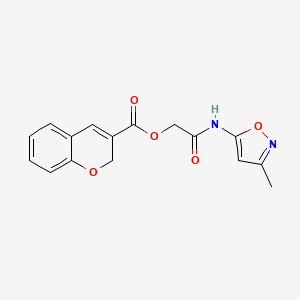
![2-[(Trimethylsilyl)ethynyl]adenosine](/img/structure/B12934568.png)
![7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine](/img/structure/B12934576.png)

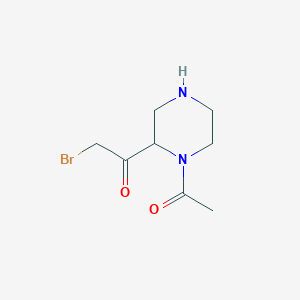
![7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12934591.png)
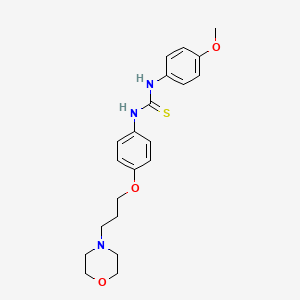
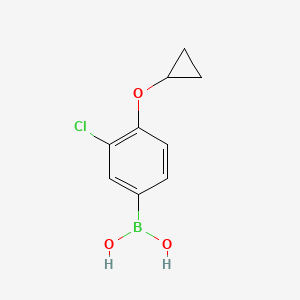

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)

![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
